4,5-Dimethoxy-1-(methoxymethyl)-3-methylimidazolidin-2-one
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Overview
Description
4,5-Dimethoxy-1-(methoxymethyl)-3-methylimidazolidin-2-one: is a heterocyclic organic compound with the molecular formula C9H18N2O5 It is characterized by the presence of an imidazolidinone ring substituted with methoxy and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-1-(methoxymethyl)-3-methylimidazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-dimethoxy-1,3-bis(methoxymethyl)imidazolidin-2-one with methylating agents in the presence of a base. The reaction is carried out in an inert solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of efficient catalysts and purification techniques is employed to achieve the desired product. The process may involve multiple steps, including methylation, purification, and crystallization .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxy-1-(methoxymethyl)-3-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidinones.
Scientific Research Applications
Chemistry: 4,5-Dimethoxy-1-(methoxymethyl)-3-methylimidazolidin-2-one is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds and coordination polymers .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its role as an enzyme inhibitor and its potential therapeutic applications in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also explored for its applications in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-1-(methoxymethyl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and methoxymethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- 4,5-Dimethoxy-1,3-bis(methoxymethyl)imidazolidin-2-one
- 5,6-Dimethoxy-2-(pyridin-4-yl)methylene-1-indanone
- 2,3-Dimethoxy-5-methyl-1,4-benzoquinone
Uniqueness: 4,5-Dimethoxy-1-(methoxymethyl)-3-methylimidazolidin-2-one is unique due to its specific substitution pattern on the imidazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
22322-25-4 |
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Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4,5-dimethoxy-1-(methoxymethyl)-3-methylimidazolidin-2-one |
InChI |
InChI=1S/C8H16N2O4/c1-9-6(13-3)7(14-4)10(5-12-2)8(9)11/h6-7H,5H2,1-4H3 |
InChI Key |
GPQOPWAOJHEMLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(N(C1=O)COC)OC)OC |
Origin of Product |
United States |
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